Cas no 23476-81-5 (2-phenyl-1H-Benzimidazole-6-carbonitrile)
2-phenyl-1H-Benzimidazole-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-phenyl-1H-Benzimidazole-6-carbonitrile
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2-phenyl-1H-Benzimidazole-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7352171-0.05g |
2-phenyl-1H-1,3-benzodiazole-5-carbonitrile |
23476-81-5 | 0.05g |
$148.0 | 2023-04-29 |
2-phenyl-1H-Benzimidazole-6-carbonitrile Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-phenyl-1H-Benzimidazole-6-carbonitrile
Introduction to 2-phenyl-1H-Benzimidazole-6-carbonitrile (CAS No: 23476-81-5)
2-phenyl-1H-Benzimidazole-6-carbonitrile, with the chemical formula C₁₃H₈N₂ and CAS number 23476-81-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzimidazole family, a class of molecules known for their broad spectrum of biological activities. The presence of a nitrile group at the 6-position of the benzimidazole core introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The structural features of 2-phenyl-1H-Benzimidazole-6-carbonitrile contribute to its potential as an intermediate in the synthesis of various pharmacologically relevant compounds. The benzimidazole moiety is a privileged scaffold in drug discovery, with several known therapeutic agents incorporating this motif. For instance, benzimidazoles are well-documented for their roles in antiviral, anticancer, and anti-inflammatory applications. The introduction of a phenyl group at the 2-position and a nitrile group at the 6-position further modulates the electronic properties of the molecule, enhancing its interactions with biological targets.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). 2-phenyl-1H-Benzimidazole-6-carbonitrile has emerged as a promising candidate in this area due to its ability to modulate PPIs through its rigid aromatic structure. PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer, inflammation, and neurodegeneration. By designing molecules that can selectively disrupt these interactions, researchers aim to develop novel therapeutic strategies.
One of the most compelling aspects of 2-phenyl-1H-Benzimidazole-6-carbonitrile is its versatility as a building block in medicinal chemistry. The nitrile group can undergo various chemical transformations, such as hydrolysis to an amide or reduction to an amine, allowing for the synthesis of diverse derivatives. These derivatives can be fine-tuned to optimize pharmacokinetic properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity.
Recent studies have highlighted the potential of 2-phenyl-1H-Benzimidazole-6-carbonitrile in the development of anticancer agents. The benzimidazole core is known to interact with DNA and inhibit enzymes involved in DNA replication and repair. Additionally, the phenyl and nitrile groups can serve as pharmacophores that bind to specific amino acid residues in target proteins. For example, research has demonstrated that derivatives of this compound can inhibit kinases and other enzymes overexpressed in cancer cells. Such findings underscore the importance of 2-phenyl-1H-Benzimidazole-6-carbonitrile as a lead compound in oncology research.
The synthesis of 2-phenyl-1H-Benzimidazole-6-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the condensation of o-nitrobenzaldehyde with guanidine hydrochloride under acidic conditions to form 1-(2-nitrophenyl)-4-hydrazinobenzimidazole. Subsequent functionalization with cyanating agents such as cyanogen bromide or potassium cyanide yields the desired product. This synthetic pathway is efficient and scalable, making it suitable for both laboratory-scale preparations and industrial production.
In addition to its pharmaceutical applications, 2-phenyl-1H-Benzimidazole-6-carbonitrile has shown promise in materials science. The rigid aromatic structure and electron-withdrawing nature of the nitrile group make it an attractive candidate for designing organic semiconductors and light-emitting diodes (OLEDs). These materials are crucial in modern electronics and display technologies due to their ability to conduct electricity efficiently while maintaining excellent optical properties.
The pharmacological profile of 2-phenyl-1H-Benzimidazole-6-carbonitrile has been extensively studied in recent years. In vitro assays have revealed that this compound exhibits inhibitory activity against several enzymes and receptors implicated in human diseases. Notably, it has shown potent activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By inhibiting CDKs, 2-phenyl-1H-Benzimidazole-6-carbonitrile derivatives may help prevent uncontrolled cell division, a hallmark of cancer.
Furthermore, preclinical studies have demonstrated that 2-phenyl-1H-Benzimidazole-6-carbonitrile can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability of this compound to interact with biological targets without significant off-target effects makes it an attractive candidate for drug development.
The future direction of research on 2-phenoxybenzamide (CAS No: 23476) is likely to focus on optimizing its pharmacological properties through structure-based drug design techniques. Computational modeling and high-throughput screening will play crucial roles in identifying new derivatives with improved efficacy and reduced toxicity. Additionally, exploring new synthetic routes may enhance scalability and cost-effectiveness, facilitating broader accessibility for industrial applications.
In conclusion,2-phenoxybenzamide (CAS No: 23476) represents a versatile and promising compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an ideal scaffold for designing novel bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound,phenoxybenzamide is poised to make substantial contributions to advancements in medicine and technology.
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